(1S,4S)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid
Description
This compound features a bicyclo[2.2.1]heptane core with a 2-oxa (oxygen) and 5-aza (nitrogen) bridge. The tert-butoxycarbonyl (Boc) group at position 5 acts as a protective moiety for the amine, while the carboxylic acid at position 1 enhances solubility and reactivity. Its stereochemistry (1S,4S) influences its conformational stability and molecular interactions. Such bicyclic systems are valued in medicinal chemistry for their ability to modulate pharmacokinetic properties and introduce intellectual property opportunities .
Properties
IUPAC Name |
(1S,4S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-6-11(8(13)14)4-7(12)5-16-11/h7H,4-6H2,1-3H3,(H,13,14)/t7-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLSXXFQRXNEFA-CPCISQLKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@]2(C[C@H]1CO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1932599-21-7 | |
| Record name | (1S,4S)-5-[(tert-butoxy)carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(1S,4S)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid, commonly referred to as Boc-azabicyclo acid, is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This bicyclic structure is characterized by a unique combination of nitrogen and oxygen atoms that may influence its interaction with biological systems.
The molecular formula of this compound is , and it has a CAS number of 1273565-12-0. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, which may enhance the compound's stability and solubility in biological environments.
Biological Activity Overview
Research indicates that compounds similar to Boc-azabicyclo acid exhibit various biological activities, including:
- Antinociceptive Activity : Some studies suggest that derivatives of azabicyclo compounds can modulate pain pathways, potentially serving as analgesics.
- Neuroprotective Effects : The structural similarity to neurotransmitter analogs implies potential roles in neuroprotection and modulation of neurotransmission.
- Antimicrobial Properties : Certain azabicyclo compounds have demonstrated efficacy against bacterial strains, indicating potential as antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of Boc-azabicyclo acid can be influenced by modifications to its structure. For instance:
| Modification Type | Effect on Activity |
|---|---|
| Change in the Boc group | Alters solubility and bioavailability |
| Variation in nitrogen positioning | Impacts receptor binding affinity |
| Substitution at the carboxylic acid position | May enhance or reduce activity against specific targets |
Case Studies
- Neurotransmitter Modulation : A study explored the synthesis of conformationally constrained analogues based on azabicyclo structures, leading to the discovery of compounds that selectively inhibit GABA uptake, which could be beneficial for treating anxiety disorders .
- Analgesic Properties : Research on related compounds has shown that certain azabicyclo derivatives exhibit significant antinociceptive effects in animal models, suggesting a pathway for developing new pain relief medications .
- Antimicrobial Activity : A comparative study demonstrated that azabicyclo derivatives possess varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotics .
Comparison with Similar Compounds
Bicyclic Framework and Ring Strain
Functional Group Positioning
Electronic and Steric Effects
- Boc Group : Present in all analogs, the Boc group provides steric protection. Its position (e.g., 5-aza in the target vs. 2-aza in ) alters accessibility for further functionalization.
- Carboxylic Acid: Position 1 in the target compound vs.
- Heteroatom Variations :
Research Findings and Key Distinctions
- Amide Bond Distortion : Quantum mechanical studies () reveal that bicyclo[2.2.1]heptane derivatives induce pyramidalization of amide nitrogens, altering reactivity compared to less strained analogs .
- Solubility: Hydroxy-substituted analogs () exhibit improved aqueous solubility (257.28 g/mol, C12H19NO5) but may require additional protection steps .
- Medicinal Chemistry : The target compound’s stereochemistry and substituent positions make it a superior candidate for drug design compared to racemic or rel-configurated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
